molecular formula C9H10N2OS B1330862 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine CAS No. 76111-71-2

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine

Cat. No. B1330862
CAS RN: 76111-71-2
M. Wt: 194.26 g/mol
InChI Key: LIZDKHZOMRDDRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine involves various organic reactions under controlled conditions. For instance, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone is achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) in ethanol under reflux conditions . This method provides a convenient route to synthesize imidazo[2,1-b]benzoxazol derivatives, which are structurally related to the target compound.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using various analytical techniques. For example, the structure of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)ethane was elucidated using 1H NMR, IR, HR-MS, and elemental analysis. X-ray single crystal diffraction further confirmed the structure, revealing that it belongs to the monoclinic space group with specific cell dimensions . Similarly, the benzo[d]thiazole derivative was studied using single-crystal X-ray diffraction methods, and its molecular geometry was optimized using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and condensation reactions. The formation of the imidazo[2,1-b]benzoxazol ring system involves a cyclization step, which is a key reaction in the synthesis of these heterocyclic compounds . The reactions are sensitive to the reaction conditions, such as temperature and solvent, which must be carefully controlled to achieve high yields and desired selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The thermal stability of the benzo[d]thiazole derivative was assessed using TG/DTA thermal analysis, which provides information on the behavior of the material against temperature . Spectroscopic methods like FT-IR, NMR, and UV-Vis are used to determine functional groups, molecular conformation, and electronic transitions, respectively. These properties are essential for understanding the reactivity and potential applications of the compounds .

Scientific Research Applications

  • Antifungal and Antimicrobial Properties :

    • Benzoxazole derivatives, including those similar to 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, have shown significant anti-Candida activity. These compounds disrupt sterol content in fungal cells, affect mitochondrial respiration, and exhibit membrane permeabilizing properties (Staniszewska et al., 2021).
    • Other studies indicate similar benzoxazole derivatives possess antibacterial and antifungal activities, sometimes exceeding those of certain standard medicinal compounds (Pejchal et al., 2015).
  • Crystal Structure and Stability Analysis :

    • Investigations into the crystal and electronic structure of benzoxazole compounds related to 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine provide insights into their stability and potential applications in material science (Aydın et al., 2017).
  • Chemical Synthesis and Characterization :

    • The synthesis of novel thiofibrates bearing a 1,3-benzoxazole moiety has been explored, indicating potential applications in chemical synthesis and pharmaceutical development (NiranjanM & ChaluvarajuK, 2018).
    • Studies on the laser flash photolysis of benzoxazol-2-ylsulfanyl radicals shed light on the chemical reactivity and potential applications of these compounds in photochemical processes (Alam et al., 1996).
  • Biotransformation and Enantioselectivity :

    • Research on the asymmetric reduction of benzoxazole derivatives using various fungal strains highlights their potential in producing enantioenriched compounds, which is crucial for pharmaceutical applications (Borowiecki et al., 2014).
  • Coordination Compounds and Metal Complexes :

    • The synthesis and structural analysis of coordination compounds containing benzoxazole suggest potential uses in the field of inorganic chemistry and material science (Matthews et al., 1996).
  • Catalysis and Regioselectivity :

    • Benzoxazole derivatives have been utilized as directing groups in catalytic processes, indicating their importance in synthetic organic chemistry (Lahm & Opatz, 2014).
  • Photophysical Studies and Fluorescence :

    • Some benzoxazole derivatives exhibit fluorescence, suggesting their potential application in photophysical studies and as fluorescent markers (Phatangare et al., 2013).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDKHZOMRDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331037
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine

CAS RN

76111-71-2
Record name 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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